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1,2'-O-dimethylguanosine -

1,2'-O-dimethylguanosine

Catalog Number: EVT-13991362
CAS Number:
Molecular Formula: C12H17N5O5
Molecular Weight: 311.29 g/mol
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Product Introduction

Overview

1,2'-O-dimethylguanosine is a modified nucleoside derived from guanosine, characterized by the presence of two methyl groups attached to the ribose moiety at the 1 and 2 positions. This compound is significant in the realm of ribonucleic acid (RNA) modifications, particularly in transfer RNA (tRNA), where it plays a crucial role in the stability and functionality of RNA molecules.

Source and Classification

1,2'-O-dimethylguanosine is primarily found in tRNA from various organisms, particularly within the domain of Archaea. It is classified as a modified ribonucleoside and falls under the category of nucleoside analogs, which are compounds that resemble natural nucleosides but have structural variations that can influence biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,2'-O-dimethylguanosine can be accomplished through various methods, including chemical synthesis and enzymatic modification. One common method involves the methylation of guanosine derivatives using methylating agents such as dimethyl sulfate or iodomethane.

  1. Chemical Synthesis:
    • The process typically starts with guanosine as the base compound.
    • Methylation occurs at the hydroxyl groups on the ribose sugar using a suitable methylating agent.
    • The reaction conditions often require careful control of temperature and pH to optimize yield and minimize side reactions.
  2. Enzymatic Synthesis:
    • Specific methyltransferases can catalyze the transfer of methyl groups from S-adenosylmethionine to guanosine.
    • This method offers higher specificity and can be conducted under mild conditions, preserving the integrity of sensitive functional groups .
Chemical Reactions Analysis

Reactions and Technical Details

1,2'-O-dimethylguanosine participates in various biochemical reactions typical of nucleosides. These include:

  • Phosphorylation: It can be phosphorylated to form nucleotide derivatives, which are essential for RNA synthesis.
  • Hydrolysis: Under certain conditions, it may undergo hydrolysis, leading to the release of methylated guanosine and phosphate groups.

The stability of 1,2'-O-dimethylguanosine under physiological conditions makes it a valuable substrate in RNA biochemistry .

Mechanism of Action

Process and Data

The mechanism by which 1,2'-O-dimethylguanosine exerts its effects primarily involves its role in RNA structure and function. The presence of methyl groups enhances:

  • Stability: Methylation protects RNA from degradation by exonucleases.
  • Functionality: It influences codon-anticodon interactions during translation by stabilizing tRNA structures.

Research indicates that such modifications can affect protein synthesis rates and fidelity, highlighting their biological significance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 299.29 g/mol.
  • Solubility: Soluble in water; solubility may vary with pH.
  • Melting Point: Not well-defined due to its stability in solution rather than as a solid.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm its structure and purity .

Applications

Scientific Uses

1,2'-O-dimethylguanosine has several applications in scientific research:

  • RNA Modification Studies: It serves as a model compound for studying RNA modifications and their effects on RNA stability and function.
  • Biotechnology: Its derivatives are utilized in developing therapeutic agents targeting RNA processes.
  • Synthetic Biology: Researchers use it to engineer modified RNA molecules for various applications in gene therapy and molecular diagnostics .
Biosynthetic Pathways and Enzymology of 1,2'-O-Dimethylguanosine

Methyltransferase Families Catalyzing Guanosine Dimethylation

1,2'-O-Dimethylguanosine (m²₂G) formation involves sequential methylation events: first at the guanosine N² position (yielding m²G), followed by 2'-O-ribose methylation. These reactions are catalyzed by distinct methyltransferase (MTase) families:

  • Class I (Rossmann-fold) MTases: Archetypal enzymes like aTrm11 in Archaea (e.g., Thermococcus kodakarensis) install the m²G modification. These enzymes feature a conserved Rossmann-fold domain that binds S-adenosylmethionine (AdoMet) as the methyl donor [1] [8].
  • SPOUT MTases: Eukaryotic enzymes like Trm1 (yeast/human) catalyze dimethylation (m²₂G) using a deep trefoil knot structure for AdoMet binding. Dimerization is essential for their activity [5].
  • Multi-domain Architectures: Enzymes such as aTrm11 integrate ferredoxin-like (NFLD), THUMP, and Rossmann-fold domains. The THUMP domain recognizes the tRNA 3'-ACCA terminus, while the Rossmann domain positions AdoMet near G10 for methylation [8].

Table 1: Methyltransferases Involved in m²₂G Biosynthesis

EnzymeOrganismDomainModificationSpecificity
aTrm11ArchaeaNFLD-THUMP-RFMm²G10/m²₂G10tRNA acceptor-TΨC loop
Trm1EukaryaSPOUTm²₂G26tRNA variable loop
Trm11-Trm112Yeast/HumanRossmannm²₂G10Pre-tRNA D-arm

Substrate Specificity and Kinetic Mechanisms of RNA-Modifying Enzymes

Substrate recognition involves RNA structural elements rather than primary sequences:

  • Tertiary Structure Recognition: aTrm11 binds the tRNA elbow region (junction of acceptor, TΨC, and D arms), with its THUMP domain engaging the 3'-CCA terminus. Mutations in the THUMP domain abolish methylation, confirming its role in substrate docking [8].
  • Base-Flipping Mechanism: Rossmann-fold MTases (e.g., Trm5 for m¹G37) extrude the target base from the tRNA helix, positioning it into the catalytic pocket. Structural modeling suggests aTrm11 employs similar dynamics for G10 access [1] [5].
  • Kinetic Parameters: SPOUT enzymes exhibit positive cooperativity, where initial methylation enhances subsequent AdoMet binding. Kₘ values for AdoMet range from 5–20 μM, while tRNA binding affinities (Kd) are ~100 nM [5].

Regulatory Networks Governing Co-Transcriptional vs. Post-Transcriptional Methylation

m²₂G deposition is temporally and spatially regulated:

  • Co-Transcriptional Methylation: Nuclear MTases (e.g., human TRMT11) modify nascent pre-tRNAs during transcription. This is facilitated by interactions with RNA polymerase III and tRNA processing factors like La protein, ensuring modification precedes intron excision [1] [9].
  • Post-Transcriptional Regulation: Mature tRNAs are re-methylated in the cytoplasm under stress. Heat shock in yeast relocalizes Trm1 to cytoplasmic stress granules, restoring m²₂G26 levels to stabilize misfolded tRNAs [5].
  • Epitranscriptional Crosstalk: m²₂G10 modification precedes 2'-O-methylation by fibrillarin (a C/D box snoRNP complex), illustrating hierarchical interdependence. Depletion of m²G10 disrupts subsequent ribose methylation [6] [9].

Table 2: Regulatory Networks for m²₂G Methylation

Regulatory ModeEffectorsBiological TriggerFunctional Outcome
Co-transcriptionalRNA Pol III, La proteintRNA transcriptionEnsures modification before splicing
Subcellular relocalizationStress granules (Hsp70)Heat/Oxidative stresstRNA stabilization in cytoplasm
Hierarchical modificationFibrillarin (snoRNP)Ribosome biogenesisCoordinates m²G and 2'-O-methylation

Properties

Product Name

1,2'-O-dimethylguanosine

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1

InChI Key

JLYURAYAEKVGQJ-IOSLPCCCSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

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